1-Amino-2-methylnaphthalene
Overview
Description
1-Amino-2-methylnaphthalene is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a methyl group to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by amination. The methylation process introduces a methyl group to the naphthalene ring, and subsequent amination introduces the amino group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves catalytic processes that ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of specific catalysts to facilitate the methylation and amination steps .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated or alkylated naphthalene derivatives.
Scientific Research Applications
1-Amino-2-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is utilized in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Research has explored its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism by which 1-amino-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, influencing their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .
Comparison with Similar Compounds
- 2-Methyl-1-naphthylamine
- 1-Naphthylamine
- 2-Naphthylamine
Comparison: 1-Amino-2-methylnaphthalene is unique due to the specific positioning of the amino and methyl groups on the naphthalene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2-methylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLSGAXSMOKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176995 | |
Record name | 2-Methyl-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246-44-8 | |
Record name | 2-Methyl-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2246-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-NAPHTHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU388PI4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-Amino-2-methylnaphthalene?
A: this compound is an aromatic amine featuring a naphthalene ring system. Its structure consists of a naphthalene core with an amine (-NH2) group attached to the first carbon and a methyl (-CH3) group attached to the second carbon. This specific substitution pattern influences the molecule's reactivity and physicochemical properties. [, ]
Q2: What is a notable synthetic route for producing this compound?
A: An improved synthesis route for this compound involves the bromination of 2-Methylnaphthalene, followed by a Grignard reaction to yield the corresponding carboxylic acid. This carboxylic acid can then be further converted to this compound. []
Q3: How does the presence of a 4-substituent affect the properties of this compound derivatives?
A: Research indicates that introducing various substituents at the 4-position of the naphthalene ring in this compound derivatives significantly influences their optical stability. This effect is attributed to restricted rotation around the C-N bond connecting the amine group to the naphthalene ring. The size and electronic properties of the 4-substituent play a crucial role in determining the energy barrier for this rotation, ultimately impacting the molecule's stability and potential applications. [, , , ]
Q4: Are there any known applications of this compound derivatives in materials science?
A: Yes, a this compound derivative has been successfully incorporated into the structure of a hexamolybdate compound. This organic-inorganic hybrid material, [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)], exhibits interesting polymorphism, with three distinct crystalline phases isolated depending on the solvent and crystallization conditions. []
Q5: What insights do the different crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] offer about its structural features?
A: The three identified polymorphs of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] exhibit distinct packing arrangements and supramolecular assemblies, including pseudohigher symmetry, helical chains, and π-π stacking interactions. These variations highlight the influence of solvent polarity and crystallization speed on the final structure of such hybrid materials. []
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